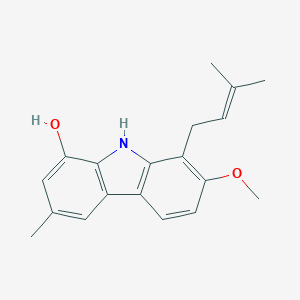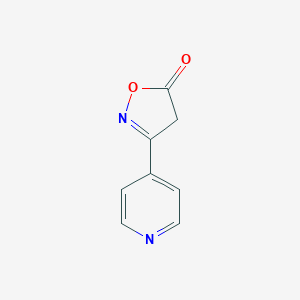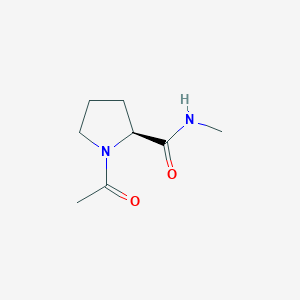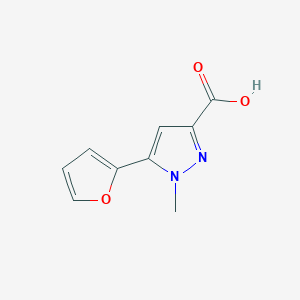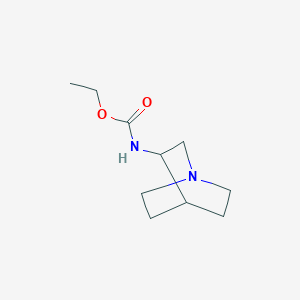
3-Quinuclidinecarbamic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinecarbamic acid, ethyl ester, also known as QNEt, is an organic compound that belongs to the class of quinuclidines. It is synthesized from quinuclidine, a bicyclic amine with a five-membered ring, and ethyl chloroformate, an ester of chloroformic acid. QNEt has been extensively studied for its potential use as a cholinergic agonist, a compound that activates the cholinergic system in the brain. In
Mecanismo De Acción
3-Quinuclidinecarbamic acid, ethyl ester acts as a cholinergic agonist by binding to and activating muscarinic acetylcholine receptors. The activation of these receptors leads to an increase in intracellular calcium, which triggers downstream signaling pathways that are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Efectos Bioquímicos Y Fisiológicos
3-Quinuclidinecarbamic acid, ethyl ester has been shown to improve cognitive function in animal models and humans. In animal models, 3-Quinuclidinecarbamic acid, ethyl ester has been found to enhance learning and memory and improve spatial memory. In humans, 3-Quinuclidinecarbamic acid, ethyl ester has been found to improve cognitive performance in tasks such as attention, working memory, and verbal fluency. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Quinuclidinecarbamic acid, ethyl ester is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. 3-Quinuclidinecarbamic acid, ethyl ester has been extensively studied for its potential as a cholinergic agonist, and its mechanism of action is well understood. However, the use of 3-Quinuclidinecarbamic acid, ethyl ester in lab experiments is limited by its potential toxicity and lack of selectivity for muscarinic acetylcholine receptors. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have a short half-life, which limits its therapeutic potential.
Direcciones Futuras
Future research on 3-Quinuclidinecarbamic acid, ethyl ester could focus on improving its selectivity for muscarinic acetylcholine receptors and reducing its potential toxicity. 3-Quinuclidinecarbamic acid, ethyl ester could also be used as a tool for studying the cholinergic system and its role in cognitive processes. Further studies could explore the potential therapeutic applications of 3-Quinuclidinecarbamic acid, ethyl ester for neurodegenerative disorders such as Alzheimer's disease. Additionally, 3-Quinuclidinecarbamic acid, ethyl ester could be used as a starting point for the development of novel cholinergic agonists with improved selectivity and therapeutic potential.
Métodos De Síntesis
The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction yields 3-Quinuclidinecarbamic acid, ethyl ester as a white crystalline solid with a melting point of 56-57°C. The purity of 3-Quinuclidinecarbamic acid, ethyl ester can be determined by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Quinuclidinecarbamic acid, ethyl ester has been primarily studied for its potential as a cholinergic agonist. The cholinergic system is involved in cognitive processes such as learning and memory, and cholinergic agonists have been shown to improve cognitive function in animal models and humans. 3-Quinuclidinecarbamic acid, ethyl ester has been found to activate muscarinic acetylcholine receptors, which are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been studied for its potential as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by cognitive impairment.
Propiedades
Número CAS |
102280-69-3 |
|---|---|
Nombre del producto |
3-Quinuclidinecarbamic acid, ethyl ester |
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl N-(1-azabicyclo[2.2.2]octan-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)11-9-7-12-5-3-8(9)4-6-12/h8-9H,2-7H2,1H3,(H,11,13) |
Clave InChI |
YFWYOKRKIOWLBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CN2CCC1CC2 |
SMILES canónico |
CCOC(=O)NC1CN2CCC1CC2 |
Sinónimos |
3-Quinuclidinecarbamic acid, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






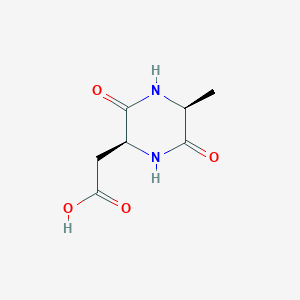



![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
